
Nebivolol hydrochloride
Vue d'ensemble
Description
C'est une poudre cristalline blanche qui est très soluble dans l'eau mais insoluble dans l'éthanol . Ce composé est couramment utilisé comme émulsifiant et liant dans les produits alimentaires tels que les gelées, la margarine et les boyaux de saucisse . De plus, il sert d'étalon primaire pour le titrage de Karl Fischer, une technique utilisée pour déterminer la teneur en eau de diverses substances .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le tartrate de sodium dibasique dihydraté peut être synthétisé en neutralisant l'acide tartrique par l'hydroxyde de sodium. La réaction implique généralement la dissolution de l'acide tartrique dans l'eau et l'ajout progressif d'hydroxyde de sodium jusqu'à ce que le pH atteigne un niveau neutre. La solution est ensuite évaporée pour obtenir le produit cristallin .
Méthodes de production industrielle : Dans les milieux industriels, le tartrate de sodium dibasique dihydraté est produit en faisant réagir de l'acide tartrique de haute pureté avec du carbonate de sodium ou de l'hydroxyde de sodium. Le mélange réactionnel est ensuite cristallisé, filtré et séché pour obtenir le produit final .
Analyse Des Réactions Chimiques
Metabolic Reactions
Nebivolol undergoes extensive hepatic metabolism, primarily via:
-
Glucuronidation : Forms inactive glucuronide conjugates.
-
CYP2D6-Mediated Hydroxylation : Generates active hydroxylated metabolites.
Table 2: Major Metabolic Pathways
Pathway | Enzymes Involved | Metabolites | Activity |
---|---|---|---|
Aromatic Hydroxylation | CYP2D6 | 4-OH-Nebivolol | Active (β-blockade) |
N-Dealkylation | CYP2D6 | Dealkylated Nebivolol | Inactive |
Glucuronidation | UGTs | Nebivolol glucuronide | Inactive |
-
Pharmacokinetic Data :
Degradation Pathways
Nebivolol hydrochloride degrades under thermal stress or incompatible conditions:
Table 3: Degradation Products and Conditions
Condition | Products Formed | Hazard | Source |
---|---|---|---|
Thermal Decomposition | CO, CO₂, HCl, HF, NOₓ | Toxic gases | |
Strong Oxidizers | Oxidized derivatives (uncharacterized) | Unstable intermediates |
Stereochemical Considerations
The pharmacological activity of this compound is highly dependent on its stereochemistry:
Table 4: Isomeric Configurations
Isomer Pair | Configuration | Biological Activity | Source |
---|---|---|---|
RSSS/SRRR | (S,R,R,R)/(R,S,S,S) | β1-Selective antagonism | |
RSRR/SRSS | Undesired | Inactive/Impurity |
-
Synthesis Challenge : Isolation of RSSS/SRRR diastereomers requires recrystallization (ethanol) or chiral chromatography .
Reaction with Acid/Base
Environmental Impact
Applications De Recherche Scientifique
Pharmacological Mechanism
Nebivolol acts primarily as a selective β1-adrenergic receptor antagonist, which reduces heart rate and myocardial contractility. Additionally, it enhances nitric oxide (NO) production through stimulation of β3-adrenergic receptors, leading to vasodilation and improved endothelial function. This dual action contributes to reduced peripheral vascular resistance and arterial stiffness, making nebivolol particularly beneficial for patients with endothelial dysfunction .
Clinical Applications
-
Hypertension Management
- Nebivolol is FDA-approved for the treatment of hypertension. It effectively lowers blood pressure by decreasing systemic vascular resistance without adversely affecting cardiac output . Clinical studies have shown that nebivolol provides a greater reduction in blood pressure compared to placebo and is well-tolerated in long-term use .
-
Heart Failure Treatment
- Nebivolol has been shown to improve outcomes in patients with heart failure by enhancing left ventricular function and reducing morbidity and mortality rates. The SENIORS study indicated that nebivolol reduced the composite risk of all-cause mortality or cardiovascular hospital admission by 15% compared to placebo in elderly patients with heart failure .
- Angina Pectoris
- Microvascular Angina
- Potential Off-Label Uses
Efficacy and Safety Profile
Nebivolol has demonstrated a favorable safety profile compared to other beta-blockers. Clinical trials indicate comparable or lower rates of adverse events such as dizziness, fatigue, and headaches . Its unique mechanism minimizes the risk of bronchospasm, making it suitable for patients with respiratory conditions .
Parameter | Nebivolol | Other Beta-Blockers |
---|---|---|
Selectivity | β1-selective | Non-selective or mixed |
Vasodilatory Effect | YES (via NO production) | Variable |
Common Side Effects | Dizziness, fatigue | Fatigue, bradycardia |
Efficacy in Heart Failure | Significant improvement | Variable |
Risk of Bronchospasm | Low | Higher |
Case Studies and Research Findings
Several studies provide evidence supporting the efficacy of nebivolol:
- A randomized controlled trial involving 6356 patients with mild hypertension showed significant blood pressure reduction after 6 weeks of treatment with nebivolol .
- In a small study assessing endothelial function, patients receiving nebivolol exhibited a significantly greater increase in forearm blood flow following nitroglycerin administration compared to those on placebo, suggesting enhanced vascular responsiveness .
Mécanisme D'action
Sodium tartrate dibasic dihydrate acts primarily as an emulsifier and pH control agent in food products. It stabilizes emulsions by reducing the surface tension between oil and water phases. In Karl Fischer titration, it serves as a primary standard due to its precise water content, which reacts with the titrant to determine the water content in samples .
Comparaison Avec Des Composés Similaires
Monosodium Tartrate: Similar in structure but contains only one sodium ion.
Potassium Sodium Tartrate: Contains both potassium and sodium ions.
Sodium Acetate: Another sodium salt used in various applications.
Uniqueness: Sodium tartrate dibasic dihydrate is unique due to its precise water content, making it an ideal primary standard for Karl Fischer titration. Its ability to form stable complexes with bivalent metal ions also sets it apart from other similar compounds .
Activité Biologique
Nebivolol hydrochloride is a third-generation selective beta-1 adrenergic receptor antagonist, notable for its unique pharmacological profile and biological activities. This article delves into the compound's mechanisms of action, clinical implications, and its effects on various physiological parameters, supported by relevant studies and data.
Nebivolol primarily acts as a selective beta-1 adrenergic receptor antagonist with additional properties that contribute to its vasodilatory effects. The compound exhibits:
- High Selectivity : Nebivolol shows approximately 320-fold greater affinity for beta-1 receptors compared to beta-2 receptors, making it particularly effective in reducing heart rate and myocardial contractility without significant respiratory side effects associated with non-selective beta-blockers .
- Vasodilatory Effects : It enhances the release of nitric oxide (NO) through stimulation of endothelial nitric oxide synthase (eNOS) via beta-3 adrenergic receptor agonism. This mechanism leads to vasodilation, decreased peripheral vascular resistance, and improved cardiac output .
- Anti-inflammatory Properties : Clinical studies indicate that nebivolol reduces levels of various inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), suggesting a role in mitigating oxidative stress and inflammation .
Pharmacokinetics
The pharmacokinetic profile of nebivolol reveals important aspects regarding its absorption, metabolism, and elimination:
- Absorption : Nebivolol is rapidly absorbed with a peak plasma concentration reached within 1.5 to 4 hours post-administration. Its bioavailability ranges from 12% to 96% , influenced by genetic polymorphisms in CYP2D6 metabolism .
- Protein Binding : The drug is highly protein-bound (approximately 98% ), predominantly to serum albumin, which affects its distribution and therapeutic efficacy .
- Metabolism : Nebivolol undergoes extensive hepatic metabolism primarily through glucuronidation and CYP2D6-mediated hydroxylation, producing both active and inactive metabolites .
Clinical Studies and Findings
Numerous clinical trials have investigated the efficacy of nebivolol in managing hypertension and heart failure:
Table 1: Summary of Clinical Trials Involving Nebivolol
Case Studies
- Hypertensive Patients : A study involving patients with hypertension showed that treatment with nebivolol led to significant reductions in both systolic and diastolic blood pressure over a 12-week period, with minimal side effects reported compared to other beta-blockers.
- Heart Failure Management : In patients with chronic heart failure, nebivolol was associated with improved left ventricular function and reduced hospitalizations due to heart failure exacerbations, highlighting its role in enhancing quality of life for these patients.
Propriétés
IUPAC Name |
(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEXHQAEWHKGCW-BIISKSHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049065 | |
Record name | rac Nebivolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152520-56-4, 169293-50-9 | |
Record name | 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152520-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rac Nebivolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.